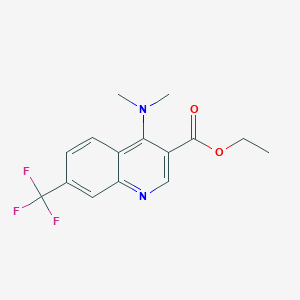

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1209915-91-2) is a quinoline derivative with the molecular formula C₁₅H₁₅F₃N₂O₂ and a molecular weight of 312.29 g/mol . The compound features a dimethylamino group at position 4 and a trifluoromethyl group at position 7, which influence its electronic, physicochemical, and biological properties.

Properties

Molecular Formula |

C15H15F3N2O2 |

|---|---|

Molecular Weight |

312.29 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-7-9(15(16,17)18)5-6-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

UXFQOZUWNVTLFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as iron or copper to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yields and efficiency. The use of heterogeneous catalysts, such as cobalt oxide, can be employed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method allows for the large-scale production of this compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hantzsch esters, palladium on carbon.

Catalysts: Iron, copper, cobalt oxide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Notes:

- Electron Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing electron density at C4 and enhancing basicity compared to chloro (-Cl) or hydroxyl (-OH) substituents .

- Reactivity: Chloro-substituted analogs (e.g., Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate) serve as intermediates for nucleophilic aromatic substitution, enabling synthesis of pyrazoloquinolinones (e.g., GABAAR ligands) .

- Polarity: Hydroxyl and amino groups increase solubility in polar solvents, whereas trifluoromethyl and ester groups enhance lipophilicity .

Physicochemical Properties

- LogP and Solubility: The dimethylamino group in the target compound reduces logP compared to chloro analogs but increases it relative to hydroxyl derivatives. Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (logP ~1.2) is more polar than the dimethylamino analog (estimated logP ~2.8) .

- Thermal Stability: Chloro and trifluoromethyl groups enhance thermal stability, while dimethylamino substituents may introduce steric strain .

Biological Activity

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C15H15F3N2O2

- Molecular Weight : Approximately 312.2870 g/mol

- Structural Features :

- Dimethylamino group at the 4th position

- Trifluoromethyl group at the 7th position

- Ethyl ester group at the 3rd position

This distinctive arrangement enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

This compound exhibits several mechanisms of action, primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Antagonism : The compound interacts with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including resistant strains of bacteria and fungi. The trifluoromethyl group is believed to enhance membrane permeability, increasing its potency against microbial cells.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may act as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate | Similar quinoline structure | Different position of trifluoromethyl group may alter biological activity |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Hydroxy group at the 4th position | Hydroxy group may enhance solubility |

| Ethyl 4-{[4-(dimethylamino)phenyl]amino}-7-(trifluoromethyl)quinoline-3-carboxylate | Additional phenyl group attached | Potentially enhanced binding affinity |

Case Studies and Research Findings

- Inhibition Studies : A study focused on the compound's ability to inhibit topoisomerase II revealed that it effectively induced apoptosis in HeLa cells (cervical cancer cell line). The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Mycobacterium tuberculosis. The compound showed promising results, suggesting that modifications in the molecular structure could enhance its efficacy against resistant strains.

- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that variations in substituents on the quinoline ring can significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and receptor antagonism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.